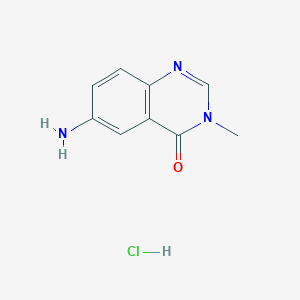

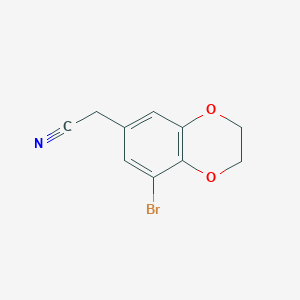

![molecular formula C10H10O3S B1379593 [4-(Prop-2-yne-1-sulfonyl)phenyl]methanol CAS No. 1795330-63-0](/img/structure/B1379593.png)

[4-(Prop-2-yne-1-sulfonyl)phenyl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

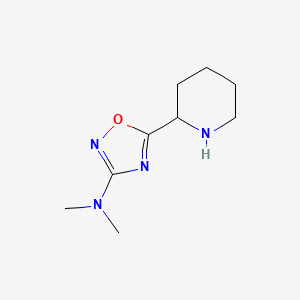

“[4-(Prop-2-yne-1-sulfonyl)phenyl]methanol” is a chemical compound with the molecular formula C10H10O3S . It has a molecular weight of 210.25 g/mol .

Molecular Structure Analysis

The molecular structure of [4-(Prop-2-yne-1-sulfonyl)phenyl]methanol consists of a phenyl group attached to a methanol group through a sulfonyl bridge that also contains a prop-2-yne group .Aplicaciones Científicas De Investigación

Intramolecular Oxysulfonylation of Alkenes

Intramolecular oxysulfonylation of alkenes with sulfur dioxide under photocatalysis is a significant application. This process is developed for the construction of sulfonated 2,2-disubstituted tetrahydrofurans, sulfonyl-containing tetrahydropyran, and 1,3-dihydroisobenzofuran derivatives under mild conditions. This protocol showcases the versatility of sulfonyl compounds in synthesizing complex organic structures with potential applications in pharmaceuticals and agrochemicals (He et al., 2018).

Reductive Transformations of Cyclic Sulfonamides

The compound has been utilized in the double reduction of cyclic sulfonamides for synthesizing complex organic molecules such as (4S-Phenylpyrrolidin-2R-yl)methanol. This application demonstrates the role of sulfonyl compounds in facilitating reductive cleavages and transformations, contributing to the synthesis of biologically active compounds and potential therapeutic agents (Evans, 2007).

Synthesis of N-Phenylpyrazolyl Aryl Methanones

Another research application involves the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups. These compounds have shown promising herbicidal and insecticidal activities, indicating the potential of sulfonyl-containing compounds in developing new agrochemicals (Wang et al., 2015).

Development of Proton Exchange Membranes

Sulfonyl compounds, including [4-(Prop-2-yne-1-sulfonyl)phenyl]methanol, have been used in the development of proton exchange membranes for fuel cell applications. These membranes exhibit high proton conductivity and low methanol permeability, crucial for efficient and durable fuel cell performance (Kim, Robertson, & Guiver, 2008).

Synthesis of Sulfonyl Substituted Indolizines

The compound is also pivotal in the synthesis of sulfone-substituted indolizines, serving as a potential scaffold for alkaloid synthesis. This highlights its utility in constructing complex molecular structures for exploring new pharmacological agents (Michael et al., 2004).

Propiedades

IUPAC Name |

(4-prop-2-ynylsulfonylphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3S/c1-2-7-14(12,13)10-5-3-9(8-11)4-6-10/h1,3-6,11H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWAVIPDHLCZIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCS(=O)(=O)C1=CC=C(C=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Prop-2-yne-1-sulfonyl)phenyl]methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

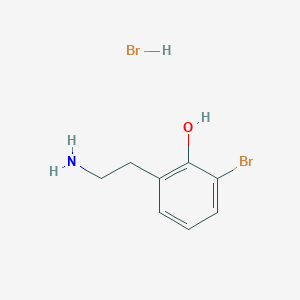

![N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine](/img/structure/B1379522.png)

![[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate](/img/structure/B1379526.png)